Ortho-Substituent Effect on Regio- and Atropselectivity in the Synthesis of Axially Chiral Biaryls
In a study comparing the performance of ortho-substituted phenylboronic acids in the Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, the specific ortho-substitution pattern was found to dictate the regio- and atropselectivity of the reaction. While the study did not directly test 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, it demonstrated that a change in the ortho-substituent (e.g., from a methyl to an ethyl or isopropyl group) leads to an opposite selectivity for the coupling site on the pyridine core [1]. This establishes a class-level inference that the unique combination of a bulky 2-benzyloxy and a 3-bromo substituent on the target compound is critical for achieving a specific selectivity profile that cannot be replicated by simpler ortho-substituted phenylboronic acids.
| Evidence Dimension | Regio- and Atropselectivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Not directly tested; inferred from structural class. |
| Comparator Or Baseline | 2-Methylphenylboronic acid vs. 2-Ethylphenylboronic acid vs. 2-Isopropylphenylboronic acid |
| Quantified Difference | Qualitative reversal of regioselectivity and atropselectivity observed based on ortho-substituent identity. |
| Conditions | Pd(OAc)2, SPhos, K3PO4, toluene, 100 °C, 24h, with 3,4,5-tribromo-2,6-dimethylpyridine. |
Why This Matters
This evidence demonstrates that the specific ortho-substitution pattern, including the 2-benzyloxy group, is not a generic feature but a key driver of reaction outcome, justifying the selection of this precise compound for projects targeting specific atropisomeric or regioisomeric products.
- [1] Pomarański, P. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. doi:10.3762/bjoc.14.215 View Source
